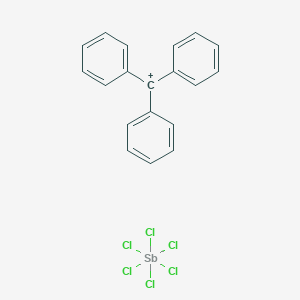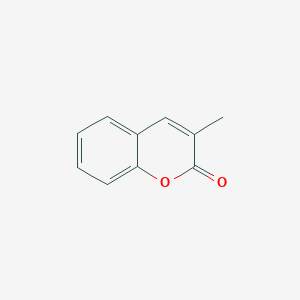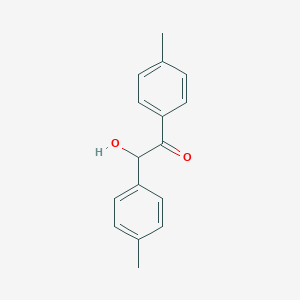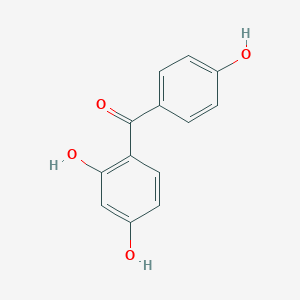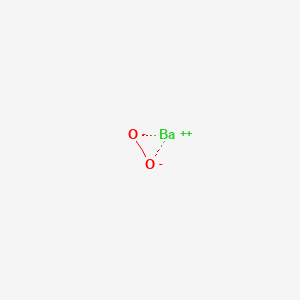
9-乙烯基咔唑
描述
9-Vinylcarbazole is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the carbazole ring. This compound is known for its significant photochemical and thermal stability, as well as its excellent hole-transport ability. These properties make it a valuable material in various scientific and industrial applications, particularly in the fields of optoelectronics and polymer chemistry .
科学研究应用
9-Vinylcarbazole has a wide range of applications in scientific research, including:
Optoelectronics: Used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent photoconductive properties.
Polymer Chemistry: Serves as a monomer for the synthesis of poly(9-vinylcarbazole), which is used in photorefractive materials, organic conductors, and electroluminescent displays.
Energy Storage: Employed in the development of high-voltage lithium-ion batteries and supercapacitors.
Sensors: Utilized in the fabrication of sensors for detecting various chemical and biological substances.
作用机制
Target of Action
9-Vinylcarbazole is a monomer used in the production of poly(vinylcarbazole), a conductive polymer . The primary targets of 9-Vinylcarbazole are the electropolymerization processes . These processes are crucial for the formation of conductive polymers, which have a wide range of applications in optoelectronics and electroactive materials .
Mode of Action
The mode of action of 9-Vinylcarbazole involves its interaction with the electropolymerization processes. The compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability . It can be easily functionalized at the N-position and then covalently linked with other monomers . This interaction results in changes in the properties of the resulting polymers, making them suitable for a broad range of applications .
Biochemical Pathways
The biochemical pathways affected by 9-Vinylcarbazole involve the synthesis and electropolymerization of carbazole derivatives . The compound affects these pathways by participating in the formation of conjugated monomers of carbazole derivatives and their polymers . The downstream effects of these pathways include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor
Result of Action
The result of the action of 9-Vinylcarbazole is the formation of conductive polymers with excellent optoelectronic properties . These polymers have a wide range of applications, including in biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Action Environment
The action of 9-Vinylcarbazole can be influenced by environmental factors. For instance, the electropolymerization processes can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by environmental conditions, although it is known to have good environmental stability .
生化分析
Biochemical Properties
The biochemical properties of 9-Vinylcarbazole are largely unexplored. It is known that the compound can undergo electropolymerization, a process that can be influenced by various parameters . This process results in the formation of polycarbazoles, which have been used in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Cellular Effects
It has been used in the production of polyvinylcarbazole, a conductive polymer whose conductivity is photon-dependent
Molecular Mechanism
It is known that the compound can undergo a variety of reactions, including electropolymerization . This process involves the formation of a polymer chain through the reaction of monomers, which in this case is 9-Vinylcarbazole .
Temporal Effects in Laboratory Settings
It is known that the compound has good photochemical and thermal stability , suggesting that it may have a long shelf-life and could be suitable for long-term studies.
Metabolic Pathways
It is known that the compound can undergo electropolymerization, a process that involves the reaction of monomers to form a polymer chain . This suggests that 9-Vinylcarbazole may be involved in similar biochemical reactions.
Transport and Distribution
It is known that the compound can be used in the production of polyvinylcarbazole, a conductive polymer . This suggests that 9-Vinylcarbazole and its derivatives may have the potential to be transported and distributed within cells and tissues.
Subcellular Localization
Given its use in the production of conductive polymers , it is possible that the compound may localize to areas of the cell involved in electron transport and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole. One common method is the reaction of carbazole with acetylene in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures. This method yields 9-vinylcarbazole with high purity and efficiency .
Industrial Production Methods: In industrial settings, 9-vinylcarbazole is often produced through the radical polymerization of N-vinylcarbazole. This process involves the use of radical initiators to promote the polymerization reaction, resulting in the formation of poly(9-vinylcarbazole), a conductive polymer with photon-dependent conductivity .
化学反应分析
Types of Reactions: 9-Vinylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into different carbazole derivatives.
Substitution: It can undergo substitution reactions at the nitrogen atom or the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Carbazole-3,6-dicarboxylic acid.
Reduction: Various carbazole derivatives.
Substitution: N-substituted carbazoles and vinyl-substituted carbazoles
相似化合物的比较
1-Vinylindole: Similar to 9-vinylcarbazole, 1-vinylindole is used in the design of optoelectronic materials and has unique photorefractive properties.
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy compared to poly(9-vinylcarbazole), making it suitable for different optoelectronic applications.
Uniqueness: 9-Vinylcarbazole stands out due to its excellent thermal stability, high charge carrier mobility, and versatility in functionalization. These properties make it a preferred choice for applications requiring durable and efficient conductive polymers .
属性
IUPAC Name |
9-ethenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHAJHLJHVUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-59-8 | |
| Record name | Poly(N-vinylcarbazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4022155 | |
| Record name | N-Vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-13-5 | |
| Record name | N-Vinylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Vinylcarbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 9-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-vinylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-vinylcarbazole?
A1: 9-Vinylcarbazole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol.
Q2: What spectroscopic data is available for 9-vinylcarbazole?
A2: 9-Vinylcarbazole has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, IR, and MALDI-TOF MS. [] These techniques provide valuable information on the structure, bonding, and purity of the compound.
Q3: Does 9-vinylcarbazole form dimers?
A3: Yes, 9-vinylcarbazole can form dimers. Computational studies using density functional theory (DFT) have shown that dimer formation is spontaneous at room temperature (298 K). Experimental infrared (IR) spectra support the presence of both monomers and dimers. []
Q4: What is the impact of N-substitution on carbazole properties?
A4: N-substitution in carbazoles can significantly influence their properties. For instance, the nature of the substituent on the nitrogen atom affects the N-H bond, π-π stacking distances, and angles within dimers. These factors ultimately impact the intermolecular interactions and packing arrangements of carbazoles. []
Q5: What is poly(9-vinylcarbazole) and what are its key properties?
A5: Poly(9-vinylcarbazole) (PVK) is a polymer formed by the polymerization of 9-vinylcarbazole monomers. It is known for its hole-transporting properties, making it valuable in optoelectronic devices like organic light-emitting diodes (OLEDs). [, , , , , , ]
Q6: How does PVK interact with electron acceptors?
A6: PVK acts as an electron donor and can form charge-transfer complexes with electron-accepting molecules. Studies have investigated its interaction with nitroaromatic compounds [, ], fullerenes (C60 and C70) [, ], and transition metal chlorides. []
Q7: What factors influence the strength of charge-transfer interactions in PVK blends?
A7: The strength of charge-transfer interactions in PVK blends depends on the electron-accepting ability of the other component. For example, the equilibrium association constant (K) was found to increase in the order: 4,4′dinitrodibenzyl < ethyl 3,5-dinitrobenzoate < 2,2′,4,4′-tetranitrodibenzyl. []
Q8: What are the applications of PVK in organic light-emitting diodes (OLEDs)?
A8: PVK is commonly used as a hole-transporting material in OLEDs. [, , , , , , ] It can be used as a host material for phosphorescent iridium complexes, [, ], blended with other polymers like MEH-PPV, [] or combined with inorganic nanoparticles like CdSe/ZnS quantum dots. []
Q9: How does the addition of PCBM affect the performance of PVK-based OLEDs?
A9: Doping PVK with [, ]-Phenyl C61 butyric acid methyl ester (PCBM) can impact the electroluminescent performance of OLEDs. The optimal concentration of PCBM needs to be carefully tuned to achieve the desired device efficiency. []
Q10: What is the role of a PVK buffer layer in organic field-effect transistors (OFETs)?
A10: A PVK buffer layer deposited on the gate dielectric in OFETs can enhance device performance by improving charge injection and reducing operating voltage. []
Q11: How can the photoluminescence of PVK be enhanced in composite fibers?
A11: Coaxial electrospinning of PVK with 4,7-diphenyl-1,10-phenanthroline (Bphen) and tris-(8-hydroxyquinoline) aluminum (Alq3) can significantly enhance photoluminescence compared to simple electrospinning. This improvement is attributed to the improved dispersion of Alq3, facilitating efficient energy transfer from PVK. []
Q12: Can PVK be chemically tethered to surfaces?
A12: Yes, PVK can be chemically tethered to surfaces like indium tin oxide (ITO) using a self-assembled monolayer (SAM) bearing a benzophenone terminal group. This allows for controlled interface interactions and covalent binding of the polymer film. []
Q13: How is PVK used in nonvolatile memory devices?
A13: PVK can be used as a matrix material for embedding nanoparticles like CdTe or core-shell CdTe-CdSe in nonvolatile memory devices. These devices exhibit hysteresis behavior in capacitance-voltage measurements, indicating their potential for memory applications. []
Q14: Can PVK be used in solar cell applications?
A14: Yes, PVK has been explored in hybrid bulk heterojunction solar cells. For example, incorporating zinc oxide nanorods into a PVK matrix can improve charge transport and enhance the photoconversion efficiency of the device. []
Q15: How can PVK be used to sense nitroaromatic explosives?
A15: DTG-containing oligo- and polysilsesquioxanes incorporating PVK units exhibit photoluminescence quenching in the presence of nitroaromatic compounds like nitrobenzene, indicating their potential for sensing applications. []
Q16: What are the applications of molecularly imprinted polymers (MIPs) based on 9-vinylcarbazole?
A16: MIPs synthesized using 9-vinylcarbazole as a functional monomer have shown promising results for the selective removal of melamine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
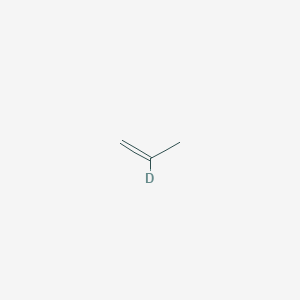
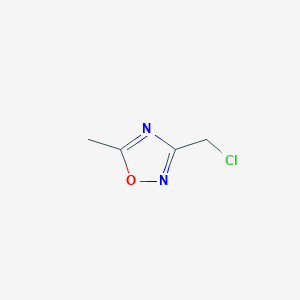

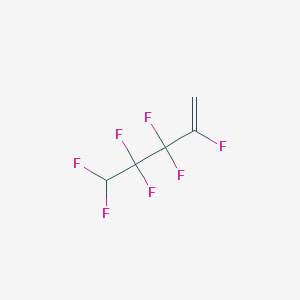
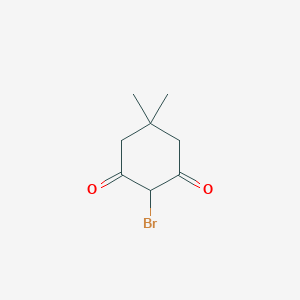
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)

